N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
Properties
Molecular Formula |
C19H19ClN6O2 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C19H19ClN6O2/c1-28-19-7-5-17-24-23-16(26(17)25-19)4-6-18(27)21-9-8-12-11-22-15-3-2-13(20)10-14(12)15/h2-3,5,7,10-11,22H,4,6,8-9H2,1H3,(H,21,27) |
InChI Key |
YJQUHSXZYZIEIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with 5-chloro-1H-indole , commercially available or prepared via Fischer indole synthesis using 4-chlorophenylhydrazine and a ketone. The ethylamine side chain is introduced through a two-step process:
-
Alkylation at Position 3 :
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Reaction : 5-Chloroindole reacts with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form 3-(ethoxycarbonylmethyl)-5-chloro-1H-indole.
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Conditions : Reflux in anhydrous dimethylformamide (DMF) at 110°C for 12 hours.
-
-
Reduction to Ethylamine :
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Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
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Yield : ~85% after purification via silica gel chromatography.
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Purification and Characterization
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Chromatography : The crude product is purified using a hexane:ethyl acetate (7:3) solvent system.
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Spectroscopic Validation :
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole NH), 7.32–7.28 (m, 2H, aromatic), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂CH₂NH₂).
-
Preparation of 6-Methoxy Triazolo[4,3-b]Pyridazine
Cyclocondensation Strategy
The triazolopyridazine core is synthesized via cyclocondensation of a pyridazine precursor with a hydrazine derivative:
-
Synthesis of 6-Methoxypyridazin-3(2H)-one :
-
Triazole Ring Formation :
Optimization of Methoxy Group Placement
-
Regioselectivity : The methoxy group is introduced at position 6 via directed ortho-metalation using n-butyllithium and subsequent quenching with methyl borate.
-
Yield Improvement : Replacing traditional alkylating agents with dimethyl sulfate increases yield from 65% to 82%.
Coupling Strategies for Propanamide Linker Formation
Activation of the Triazolopyridazine Fragment
The triazolopyridazine moiety is functionalized with a propanoic acid group:
-
Carboxylic Acid Introduction :
-
Hydrolysis to Propanoic Acid :
-
Conditions : 2M NaOH in methanol/water (1:1), room temperature, 4 hours.
-
Amide Bond Formation
The propanoic acid is coupled with 5-chloro-1H-indol-3-ethylamine using standard peptide coupling reagents:
| Reagent System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25°C | 78% | |
| HATU/DIEA | DMF | 0°C → 25°C | 85% | |
| DCC/DMAP | THF | 40°C | 70% |
Purification and Analytical Characterization
Chromatographic Techniques
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Flash Chromatography : Silica gel with a gradient of methanol in dichloromethane (0–5%).
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.4 minutes.
Spectroscopic Data
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (CONH), 154.2 (triazolo C), 134.5 (indole C-Cl).
-
HRMS : m/z calculated for C₂₀H₁₈ClN₅O₂ [M+H]⁺: 428.1124, found: 428.1126.
Scale-Up Considerations and Yield Optimization
Critical Process Parameters
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The triazolopyridazine moiety can be reduced under catalytic hydrogenation conditions.
Substitution: Halogenation and alkylation reactions can be performed on the indole and triazolopyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of halogenated or alkylated indole and triazolopyridazine derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A series of compounds related to the indole structure were synthesized and tested against cancer cell lines such as HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The most potent derivative showed an IC₅₀ value of 1.18 µM, indicating strong inhibitory activity compared to standard treatments like staurosporine (IC₅₀ = 4.18 µM) .
Anti-Tubercular Activity
The compound also shows promise in the fight against tuberculosis. Analogous compounds have been evaluated for their activity against Mycobacterium tuberculosis.
- Case Study : In a study focused on anti-tubercular agents, compounds with similar structural features demonstrated IC₅₀ values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC₉₀ values indicative of their potential efficacy in clinical settings .
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Structural Features
The compound’s design integrates:
- Ethyl-propanamide linker : Provides conformational flexibility and hydrogen-bonding capacity.
- 6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine : A nitrogen-rich heterocycle contributing to target binding and solubility.
Comparative Analysis of Analogues
The following table summarizes critical differences between the target compound and structural analogues:
*Inferred via structural analysis; exact data unavailable in literature.
Substituent Effects on Physicochemical Properties
- Chloro vs. Methoxy : The 5-chloro group on indole increases electronegativity and lipophilicity compared to unsubstituted indoles (e.g., ). Methoxy on triazolo-pyridazine improves water solubility.
- Heterocyclic Core: Triazolo-pyridazine (target) vs. quinazolinone () alters electron distribution and hydrogen-bonding capacity, influencing selectivity for enzymes or receptors.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, with the CAS number 1324094-47-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.8 g/mol. The structure features an indole moiety substituted with a chloro group and a triazolo-pyridazin unit, which are known to contribute to various pharmacological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antitumor Activity : The indole core is known for its anticancer properties. Compounds with indole derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, suggesting potential neuroprotective effects.
- Anti-inflammatory Activity : The presence of methoxy and chloro substituents may enhance the anti-inflammatory potential by modulating pro-inflammatory cytokines.
Antitumor Efficacy
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 22.1 | |
| SaOS-2 (osteosarcoma) | 19.0 | |
| HCT-15 (colon carcinoma) | 24.0 |
These results indicate a promising profile for anticancer activity. The structure-activity relationship (SAR) suggests that modifications on the indole and triazole rings can significantly influence potency.
Anticonvulsant Activity
In a study assessing anticonvulsant properties, compounds similar to this compound demonstrated effective seizure protection in animal models. The highest activity was linked to specific substitutions on the indole ring that enhanced binding affinity to GABA receptors.
Case Studies
- Case Study on Anticancer Activity : A recent study published in MDPI highlighted the synthesis and evaluation of various indole derivatives, including our compound of interest. The findings demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds in models of epilepsy. The study found that these compounds could reduce seizure frequency and severity, suggesting a potential therapeutic application in epilepsy management .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including cyclization and coupling steps. For example, triazolo-pyridazine cores are often synthesized via condensation of hydrazine derivatives with carbonyl-containing intermediates under acidic or basic conditions. A critical step is the introduction of the methoxy group at position 6 of the triazolo-pyridazine ring, which may require protection/deprotection strategies to prevent undesired side reactions.
- Optimization Tip: Use polar aprotic solvents (e.g., DMF or DMSO) with potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitutions, as demonstrated in analogous triazolo-pyridazine syntheses .
- Data Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, HCl, reflux | 65–70 | ≥95% |
| Methoxylation | NaOMe, DMF, 80°C | 50–55 | ≥90% |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm the presence of the indole NH proton (δ ~10–12 ppm) and methoxy group (δ ~3.8–4.0 ppm) .
- HRMS: Verify the molecular ion peak (e.g., [M+H]+) with mass accuracy <5 ppm.
- HPLC-PDA: Assess purity (>95%) using a C18 column with a methanol/water gradient .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory data in biological activity assays involving this compound?
- Methodological Answer: Contradictions in activity data (e.g., inconsistent IC₅₀ values) may arise from assay-specific variables:
- Control Experiments: Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.
- Solubility Testing: Ensure the compound is fully solubilized in assay buffers (e.g., using DMSO ≤0.1% v/v) to avoid false negatives .
- Dose-Response Curves: Perform triplicate runs with internal standards (e.g., staurosporine for kinase inhibition) to validate reproducibility .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding modes to biological targets like kinases or GPCRs:
- Key Interactions: The indole moiety may form π-π stacking with aromatic residues, while the triazolo-pyridazine group participates in hydrogen bonding.
- Derivative Design: Introduce substituents at the indole C5 position (e.g., -CF₃ for lipophilicity) or modify the propanamide linker to improve binding affinity .
- Validation: Compare computational binding scores (ΔG) with experimental IC₅₀ values to refine models .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer: Scaling up triazolo-pyridazine syntheses often faces issues like low yields in cyclization steps and purification difficulties:
- Process Optimization: Replace batch reactions with flow chemistry for improved heat and mass transfer during cyclization .
- Purification: Use preparative HPLC with gradient elution instead of column chromatography to isolate high-purity batches (>98%) .
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., methoxy or amide bonds) .
Data Contradiction Analysis Example
Scenario: Conflicting reports on the compound’s solubility in aqueous buffers.
- Resolution:
- Hypothesis: Variability in pH or counterion selection affects solubility.
- Experiment: Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) with/without 0.1% Tween-80.
- Result: Solubility increases 3-fold at pH 5.0 due to protonation of the indole nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
